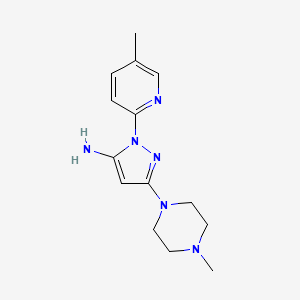
3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound that features a pyrazole ring substituted with a methylpiperazine and a methylpyridine group. Compounds with such structures are often explored for their potential pharmacological activities, including their roles as enzyme inhibitors or receptor modulators.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.
Substitution reactions: Introduction of the methylpiperazine and methylpyridine groups can be done via nucleophilic substitution reactions, often using halogenated precursors.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Automated purification systems: For large-scale separation and purification of the final product.
化学反应分析
Types of Reactions
3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming N-oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, possibly reducing any nitro groups to amines.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
科学研究应用
3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Exploration as a potential therapeutic agent, possibly targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or modulating their activity.
Receptor interaction: Acting as an agonist or antagonist.
Pathways involved: Specific signaling pathways or metabolic processes affected by the compound.
相似化合物的比较
Similar Compounds
3-(4-Methylpiperazin-1-yl)-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a methylpyridine.
3-(4-Methylpiperazin-1-yl)-1-(2-pyridyl)-1H-pyrazol-5-amine: Similar structure but with a different pyridine substitution.
Uniqueness
3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties or reactivity compared to its analogs.
属性
分子式 |
C14H20N6 |
|---|---|
分子量 |
272.35 g/mol |
IUPAC 名称 |
5-(4-methylpiperazin-1-yl)-2-(5-methylpyridin-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C14H20N6/c1-11-3-4-13(16-10-11)20-12(15)9-14(17-20)19-7-5-18(2)6-8-19/h3-4,9-10H,5-8,15H2,1-2H3 |
InChI 键 |
QAPRLNUEZXLWAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)N2C(=CC(=N2)N3CCN(CC3)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


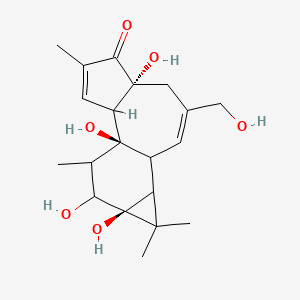
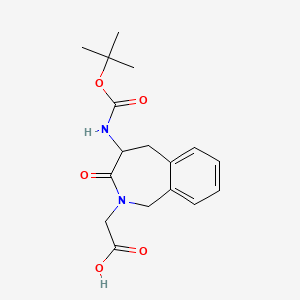

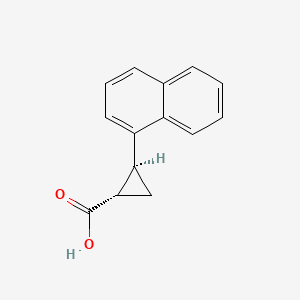
![2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)
![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)


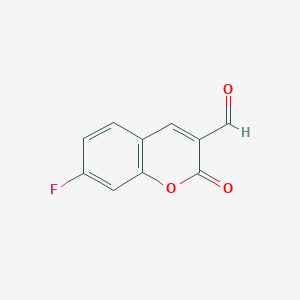
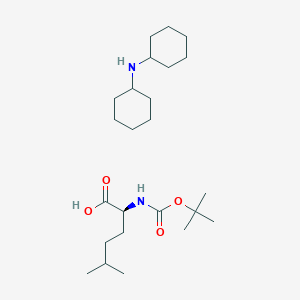
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+)](/img/structure/B14798209.png)
![methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14798215.png)
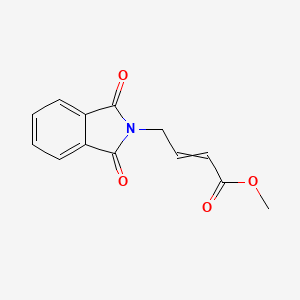
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide](/img/structure/B14798225.png)
